![molecular formula C17H22N2O4 B2423319 (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid CAS No. 1073269-91-6](/img/structure/B2423319.png)
(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid” is a compound with the molecular formula C17H22N2O4 . It is also known as 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3, (H,19,22) (H,20,21)/t12-/m1/s1 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.37 . It is stored in dry conditions at 2-8°C . The physical form of this compound is solid .Scientific Research Applications
Enantioselective Synthesis
Synthesis of Neuroexcitant Analogues : This compound has been used in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This process involves coupling with 4-bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one, resulting in enantiopure products (Pajouhesh et al., 2000).
Asymmetric Hydrogenation of Enamine Ester : Another application is in the asymmetric hydrogenation of enamine ester, leading to the synthesis of beta-amino acid pharmacophores, which are significant in pharmaceutical research (Kubryk & Hansen, 2006).
Chemical Synthesis Techniques
Lithium Allylamide Synthesis : The compound is used in the synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide, showcasing its versatility in creating complex organic structures (Davies, Fenwick, & Ichihara, 1997).
N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a process important for the synthesis of N-Boc protected amino acids used in peptide synthesis (Heydari et al., 2007).
Pharmaceutical and Biological Applications
Synthesis of Highly Fluorescent Amino Acid Derivatives : A notable application is in synthesizing highly fluorescent amino acid derivatives, an area with potential in biological imaging and diagnostics (Guzow et al., 2001).
Urease Inhibitor Synthesis : It's also involved in synthesizing novel indole-based hybrid oxadiazole scaffolds, which show promise as potent urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZBYOOQVPWSG-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.